molecular formula C28H27ClN4O3S B387912 ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate CAS No. 339163-49-4

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate

Cat. No.: B387912
CAS No.: 339163-49-4
M. Wt: 535.1g/mol
InChI Key: NIXJDDAJTWNLMW-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyran ring, followed by the introduction of the amino and cyano groups. The final steps involve the addition of the chlorophenyl and sulfanyl groups under controlled conditions to ensure the correct configuration and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize by-products. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate can undergo various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the cyano groups can produce primary amines.

Scientific Research Applications

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and cyano groups may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological processes such as cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O3S/c1-2-35-28(34)25-23(36-26(32)21(15-31)24(25)17-9-11-20(29)12-10-17)16-37-27-19(14-30)13-18-7-5-3-4-6-8-22(18)33-27/h9-13,24H,2-8,16,32H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXJDDAJTWNLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=C(C=C4CCCCCCC4=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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